Didecanoin

説明

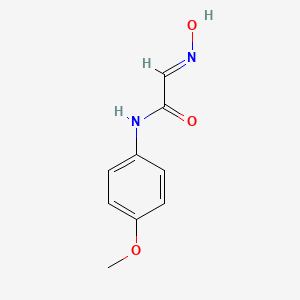

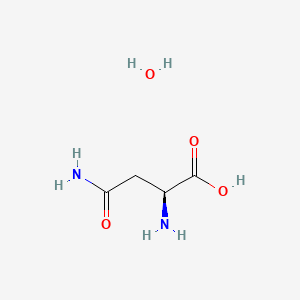

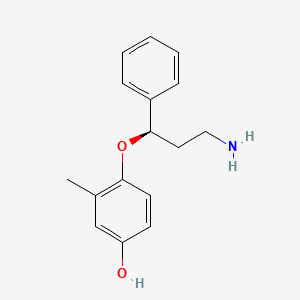

Didecanoin is a diacylglycerol that contains the saturated medium-chain fatty acid decanoic acid at two positions.

作用機序

Target of Action

1,3-Dicaprin, also known as Didecanoin, is a diacylglycerol The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it is obtained by the regioselective esterification of glycerol and capric acid mediated by the commercial biocatalyst lipozyme rm im .

Biochemical Pathways

1,3-Dicaprin is involved in the enzymatic synthesis of acylglycerides . In the first stage of this process, 1,3-Dicaprin is obtained by the regioselective esterification of glycerol and capric acid . This process achieves a 73% conversion of fatty acids and 76% selectivity to 1,3-Dicaprin

Result of Action

It is known that the reaction product of its synthesis contains between 76% and 90% of acylglycerides with high nutritional value, depending on the reaction conditions .

Action Environment

It is known that the optimal reaction conditions for its synthesis involve the use of the commercial biocatalyst lipozyme rm im .

生化学分析

Biochemical Properties

The biochemical properties of 1,3-Dicaprin are not fully understood yet. It is known that 1,3-Dicaprin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the study of Staphylococcus aureus lipase (SAL3), where it was found to affect the biochemical and kinetic properties of the enzyme .

Cellular Effects

It is known that 1,3-Dicaprin has been considered significant in food, cosmetics, and pharmaceutical industries, as well as the effect on obesity prevention .

Temporal Effects in Laboratory Settings

It is known that 1,3-Dicaprin has a boiling point of 491.6±12.0 °C (Predicted) and a density of 0.969±0.06 g/cm3 (Predicted) .

特性

IUPAC Name |

(3-decanoyloxy-2-hydroxypropyl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-19-21(24)20-28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYWNJQNVNYQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938727 | |

| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(10:0/0:0/10:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17598-93-5, 53988-07-1 | |

| Record name | 1,3-Didecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didecanoic acid, diester with glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecanoic acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,3-Dicaprin considered a valuable compound in food science and nutrition?

A: 1,3-Dicaprin is a diglyceride with medium-chain fatty acids (MCFAs) esterified at the sn-1 and sn-3 positions of the glycerol backbone. Its structure makes it particularly interesting for creating structured triglycerides with potential benefits as a fat substitute. Specifically, 1,3-dicaprin can be further esterified to obtain triglycerides with a medium-chain fatty acid at the sn-1 and sn-3 positions and a long-chain fatty acid at the sn-2 position. This specific arrangement is known to offer nutritional advantages, such as influencing digestion, absorption, and metabolism compared to traditional triglycerides [, ].

Q2: What are the enzymatic approaches for synthesizing 1,3-Dicaprin?

A: 1,3-Dicaprin can be effectively synthesized through a two-step enzymatic process using lipases as biocatalysts [, ].

Q3: How does the choice of lipase and reaction conditions affect 1,3-Dicaprin synthesis?

A: The selection of the specific lipase significantly influences the yield and selectivity of 1,3-dicaprin synthesis. For instance, Lipozyme RM IM exhibits a preference for esterifying the primary hydroxyl groups of glycerol, leading to higher 1,3-dicaprin production []. Additionally, reaction parameters like temperature, substrate molar ratio, and enzyme concentration play crucial roles in optimizing the reaction process. For instance, a study found that Burkholderia cepacia lipase immobilized on chitosan showed optimal activity for esterifying the sn-2 position of 1,3-dicaprin with palmitic acid at 45°C [].

Q4: How does the surface pressure of the substrate monolayer influence the activity and specificity of turkey pancreatic lipase (TPL) towards 1,3-dicaprin?

A: Research using monomolecular films has revealed that TPL interacts differently with 1,3-dicaprin based on the substrate monolayer's surface pressure []:

Q5: What is the significance of studying the interaction of pancreatic lipases with 1,3-dicaprin?

A: Investigating how pancreatic lipases like TPL and human pancreatic lipase (HPL) interact with 1,3-dicaprin provides valuable insights into lipid digestion mechanisms []. These studies can help us understand how dietary fats are broken down in the digestive system and how structural differences in triglycerides, like the positioning of fatty acids on the glycerol backbone, might influence their absorption and metabolism.

Q6: How does the composition of CDP-diglycerides influence the biosynthesis of polyglycerophosphatides in mitochondria?

A: Research has demonstrated that varying the fatty acid composition of CDP-diglycerides can directly impact the amount and type of polyglycerophosphatides synthesized in mitochondria []. For example, using CDP-didecanoin (a cytidine liponucleotide containing decanoic acid) resulted in the highest biosynthesis of polyglycerophosphatides, particularly in the inner mitochondrial membrane []. This finding suggests that the specific fatty acid within the CDP-diglyceride molecule plays a critical role in regulating mitochondrial membrane lipid composition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。